2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
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Description
2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H12Cl2N2OS and its molecular weight is 363.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Several studies have been conducted on the synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives, revealing their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, Bhat et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and screened them for in vivo anti-convulsant and anti-inflammatory activities. Some compounds exhibited significant biological activities supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels, suggesting their potential as inhibitors for these proteins (Bhat et al., 2016).
Antibacterial and Antitubercular Activities
Research on 1,3,4-oxadiazole derivatives has also demonstrated antibacterial and antitubercular properties. For instance, Siddiqui et al. (2014) explored the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and found them to be potential antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014). Another study by Karabanovich et al. (2016) introduced 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles as a new class of antituberculosis agents, showing excellent in vitro activity against Mycobacterium tuberculosis and low in vitro toxicity (Karabanovich et al., 2016).
Anticancer Potential
The anticancer potential of 1,3,4-oxadiazole derivatives has been a significant focus of research. Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities, highlighting the diverse pharmacological potential of this chemical class (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-7-4-8-15(19)13(14)11-23-17-21-20-16(22-17)10-9-12-5-2-1-3-6-12/h1-10H,11H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZCJGMFDNCPAE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.